molecular formula C13H11N3S B14443083 6-(Phenyliminomethyl)pyridine-2-carbothioamide CAS No. 78797-13-4

6-(Phenyliminomethyl)pyridine-2-carbothioamide

Katalognummer: B14443083
CAS-Nummer: 78797-13-4
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: FXVUDPGAFBMBKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Phenyliminomethyl)pyridine-2-carbothioamide is an organic compound with the molecular formula C13H11N3S It is characterized by a pyridine ring substituted with a phenyliminomethyl group and a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenyliminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the pyridine and phenyl groups .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

6-(Phenyliminomethyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Phenyliminomethyl)pyridine-2-carbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Phenyliminomethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridine-2-carbothioamide: A simpler analog with similar chemical properties.

    Phenyliminomethyl derivatives: Compounds with different substituents on the phenyl ring.

Uniqueness

6-(Phenyliminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the phenyliminomethyl and carbothioamide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

78797-13-4

Molekularformel

C13H11N3S

Molekulargewicht

241.31 g/mol

IUPAC-Name

6-(phenyliminomethyl)pyridine-2-carbothioamide

InChI

InChI=1S/C13H11N3S/c14-13(17)12-8-4-7-11(16-12)9-15-10-5-2-1-3-6-10/h1-9H,(H2,14,17)

InChI-Schlüssel

FXVUDPGAFBMBKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=CC2=NC(=CC=C2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.